molecular formula C14H13FO2 B6371535 5-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% CAS No. 1261910-95-5

5-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95%

Cat. No. B6371535
CAS RN: 1261910-95-5
M. Wt: 232.25 g/mol
InChI Key: JCRHKCIPXIWIRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% (FMP-2MP) is a synthetic compound that has been studied for its potential applications in the field of scientific research. FMP-2MP is composed of two aromatic rings connected by a methylene bridge, and contains a fluorine atom at the para position of the phenyl ring. This compound has been used in a variety of scientific research applications, including enzymatic studies, pharmacological studies, and molecular modeling.

Scientific Research Applications

5-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications. It has been used as a substrate in enzymatic studies, as a model compound in pharmacological studies, and as a molecular modeling tool. In enzymatic studies, 5-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% has been used to study the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. In pharmacological studies, 5-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% has been used as a model compound to study the interactions between drugs and their targets. In molecular modeling, 5-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% has been used to study the structure and function of proteins.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% is not yet fully understood. However, it is believed that 5-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% binds to cytochrome P450 enzymes and inhibits their activity. This inhibition of cytochrome P450 enzymes can lead to alterations in drug metabolism and potentially lead to drug-drug interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% are not yet fully understood. However, it is believed that 5-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% may alter the metabolism of drugs and other xenobiotics by inhibiting cytochrome P450 enzymes. This inhibition of cytochrome P450 enzymes can lead to alterations in drug metabolism and potentially lead to drug-drug interactions.

Advantages and Limitations for Lab Experiments

5-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is chemically stable. Additionally, 5-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% has been used successfully as a substrate in enzymatic studies, as a model compound in pharmacological studies, and as a molecular modeling tool. However, 5-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% also has some limitations. For example, it is not known to be toxic, but it is not known to be non-toxic either. Additionally, the mechanism of action of 5-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% is not yet fully understood.

Future Directions

There are several potential future directions for 5-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95%. First, further research is needed to understand the mechanism of action of 5-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% and the biochemical and physiological effects of 5-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95%. Second, further research is needed to determine the toxicity of 5-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95%. Third, further research is needed to explore the potential applications of 5-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% in drug discovery and development. Finally, further research is needed to explore the potential of 5-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% as an enzyme inhibitor or activator.

Synthesis Methods

5-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% is synthesized through a two-step process. In the first step, 4-methoxy-2-chlorophenol is reacted with 2-fluorobenzoyl chloride in the presence of a base, such as sodium hydroxide, to form 4-methoxy-2-fluorobenzophenone. In the second step, 4-methoxy-2-fluorobenzophenone is reacted with 2-methylphenol in the presence of a base, such as sodium hydroxide, to form 5-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, 95%.

properties

IUPAC Name

5-(2-fluoro-4-methoxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-9-3-4-10(7-14(9)16)12-6-5-11(17-2)8-13(12)15/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRHKCIPXIWIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=C(C=C2)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683836
Record name 2'-Fluoro-4'-methoxy-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261910-95-5
Record name 2'-Fluoro-4'-methoxy-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.